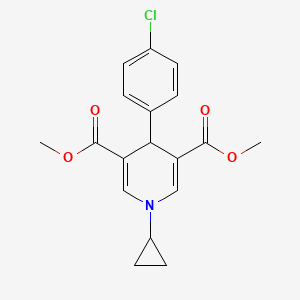
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one, also known as FPOP, is a novel diazepanone compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the GABA-A receptor, which is a major target for many anxiolytic and sedative drugs. This compound has also been investigated for its potential as a therapeutic agent for the treatment of anxiety, depression, and other neurological disorders.
作用机制
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one exerts its effects through binding to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and sedation in animal models. This compound has also been shown to have anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on neurotransmitter systems in the brain, including the GABAergic, noradrenergic, and serotonergic systems. It has been shown to increase levels of GABA and decrease levels of glutamate, which may contribute to its anxiolytic and sedative effects. This compound has also been shown to decrease levels of norepinephrine and serotonin, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for use in lab experiments, including its high affinity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects on other neurotransmitter systems.
未来方向
There are several future directions for research on 4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various neurological disorders, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
合成方法
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride and 3-fluoropropylamine to form 4-(4-fluorobenzyl)-1-(3-fluoropropyl)piperazine. This intermediate is then reacted with isopropyl chloroformate to produce this compound. The purity of this compound can be improved through recrystallization and column chromatography.
属性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-fluoropropyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c1-14(2)17-13-21(10-3-9-19)11-8-18(23)22(17)12-15-4-6-16(20)7-5-15/h4-7,14,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTVXIOAPYPCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5431253.png)
![[3-(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5431261.png)

![3-(benzylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431280.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline](/img/structure/B5431283.png)
![3-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5431288.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5431292.png)
![2-({5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5431298.png)
![2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5431316.png)
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B5431330.png)
![7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B5431331.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5431335.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5431344.png)